molecular formula C12H14N2O3 B2726406 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one CAS No. 869947-97-7

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Cat. No.: B2726406
CAS No.: 869947-97-7
M. Wt: 234.255
InChI Key: URSSDPBLVVXSCF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (CAS 869947-97-7) is a high-purity chemical building block of significant interest in medicinal and materials chemistry. This compound features a pyrrolidin-2-one scaffold, a saturated nitrogen heterocycle that is highly valued in drug discovery for its three-dimensionality and ability to improve solubility and other key physicochemical parameters in drug candidates . The 3,5-dimethyl-4-nitrophenyl substituent makes it a versatile intermediate for the synthesis of more complex, pharmacologically active molecules, particularly 1,5-substituted pyrrolidin-2-ones which are present in bioactive compounds targeting various enzymes and receptors . Furthermore, related nitrophenyl pyrrolidine structures have been investigated in materials science for their potential application in organic photovoltaics, where they can act as photosensitizing materials due to their efficient light-absorbing properties . Supplied with a minimum purity of 95%, this product is offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-10(13-5-3-4-11(13)15)7-9(2)12(8)14(16)17/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSDPBLVVXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and IUPAC name of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Introduction

The landscape of modern drug discovery and materials science is continually shaped by the exploration of novel heterocyclic compounds. Among these, N-substituted 2-pyrrolidinone derivatives hold a place of prominence due to their wide-ranging biological activities and versatile chemical properties.[1] The pyrrolidinone ring is a key structural motif found in numerous pharmaceuticals, including nootropic agents like piracetam, and is associated with antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one , a molecule that combines the established pyrrolidinone scaffold with a substituted nitroaromatic moiety.

This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It aims to deliver not just a collection of data, but a cohesive analysis grounded in the principles of organic chemistry and pharmacology. As a Senior Application Scientist, the focus will be on the "why" behind the "how"—elucidating the rationale for synthetic choices, interpreting analytical data, and contextualizing the molecule's potential within the broader field of chemical science.

PART 1: Molecular Structure and Chemical Identity

A thorough understanding of a molecule's structure is the bedrock upon which all further investigation is built. This section details the molecular architecture, stereochemistry, and key identifiers for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.

2D and 3D Molecular Structure

The structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one consists of a five-membered lactam (a cyclic amide), pyrrolidin-2-one, connected via its nitrogen atom to a substituted phenyl ring. The phenyl ring is adorned with two methyl groups at positions 3 and 5, and a nitro group at position 4.

Key Structural Features:

  • Pyrrolidin-2-one Ring: A saturated five-membered ring containing a nitrogen atom and a carbonyl group at position 2. This lactam ring is known for its chemical stability and its role as a versatile scaffold in medicinal chemistry.[2]

  • N-Aryl Linkage: The nitrogen of the pyrrolidinone ring is directly bonded to a carbon atom of the phenyl ring, forming an N-aryl bond. This linkage is typically robust.

  • Substituted Phenyl Ring: The phenyl group is heavily substituted with electron-donating methyl groups and a strongly electron-withdrawing nitro group. This electronic arrangement significantly influences the molecule's reactivity and physicochemical properties.

Below is a 2D representation of the molecule:

Caption: 2D structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.

IUPAC Nomenclature

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one . Let's break down this name:

  • pyrrolidin-2-one: This is the parent structure, a five-membered saturated ring containing a nitrogen atom (position 1) and a carbonyl group at position 2.

  • 1-(...) : This indicates that the substituent group in the parenthesis is attached to the nitrogen atom (position 1) of the pyrrolidin-2-one ring.

  • ...phenyl) : The substituent is a phenyl group.

  • 3,5-Dimethyl-4-nitro... : This describes the substituents on the phenyl ring. The point of attachment to the pyrrolidinone nitrogen is considered position 1 of the phenyl ring. The methyl groups (dimethyl) are at positions 3 and 5, and the nitro group is at position 4.

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial.

IdentifierValueSource
Molecular Formula C₁₂H₁₄N₂O₃Calculated
Molecular Weight 234.25 g/mol Calculated
Canonical SMILES CC1=CC(=C(C(=C1)C)[O-])N2CCCC2=OCalculated
InChI InChI=1S/C12H14N2O3/c1-7-5-9(14(16)17)6-8(2)10(7)13-4-3-11(13)15/h5-6H,3-4H2,1-2H3Calculated
CAS Number Not AvailableN/A

Note: A CAS number was not found in common databases, suggesting this may be a novel or less-studied compound.

PART 2: Synthesis and Mechanistic Considerations

The synthesis of N-aryl lactams is a well-established field in organic chemistry. The formation of the C-N bond between an aromatic ring and a lactam is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one involves disconnecting the N-aryl bond. This leads to two key precursors: pyrrolidin-2-one and a suitably functionalized aromatic compound, such as 4-halo-1,3-dimethyl-2-nitrobenzene .

retrosynthesis target 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one disconnect C-N Disconnection target->disconnect precursors Pyrrolidin-2-one + 4-Halo-1,3-dimethyl-2-nitrobenzene disconnect->precursors

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocols

Two of the most reliable and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classic method for forming C-N bonds, typically using a copper catalyst. It is often cost-effective but may require higher reaction temperatures.

Reaction Scheme:

4-Iodo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(CuI, Base, Ligand)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Argon).

  • Reaction Conditions: Heat the mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Causality and Insights:

  • Why Copper(I) Iodide? CuI is a common and effective copper source for Ullmann couplings.

  • The Role of the Ligand: L-proline is often used to chelate the copper, increasing its solubility and catalytic activity.

  • Choice of Base: K₂CO₃ is a strong enough base to deprotonate the pyrrolidin-2-one, forming the nucleophilic lactam anion, but not so strong as to cause unwanted side reactions.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, highly versatile method that uses a palladium catalyst and specialized phosphine ligands. It often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[3]

Reaction Scheme:

4-Bromo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(Pd Catalyst, Ligand, Base)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like Xantphos (0.04 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality and Insights:

  • Why Palladium? Palladium catalysts are highly efficient for cross-coupling reactions, forming the C-N bond through a well-understood catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

  • Ligand Selection is Key: The choice of phosphine ligand (e.g., Xantphos) is critical. Bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.

  • Base Strength: A strong base like NaOtBu is required to deprotonate the lactam and facilitate the catalytic cycle.

synthesis_workflow start Start: Synthesize Target Compound decision Choose Synthetic Route start->decision ullmann Ullmann Condensation (Copper-Catalyzed) decision->ullmann Cost-Effective, Higher Temp. buchwald Buchwald-Hartwig Amination (Palladium-Catalyzed) decision->buchwald Milder Conditions, Higher Cost ullmann_steps 1. Mix Reagents (Aryl Halide, Lactam, CuI, Ligand, Base) 2. Add Solvent (DMSO) 3. Heat (110-130°C) 4. Monitor by TLC ullmann->ullmann_steps buchwald_steps 1. Mix Reagents (Aryl Halide, Lactam, Pd Catalyst, Ligand, Base) 2. Add Solvent (Toluene) 3. Heat (80-110°C) 4. Monitor by TLC buchwald->buchwald_steps workup Work-up & Purification (Extraction, Column Chromatography) ullmann_steps->workup buchwald_steps->workup product Final Product: 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one workup->product

Caption: Decision workflow for selecting a synthetic strategy.

PART 3: Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 120 - 150Solid at room temperature. The rigid, planar aromatic ring and polar nitro and amide groups will lead to strong intermolecular interactions, resulting in a relatively high melting point compared to non-aromatic analogues. Similar nitrophenyl derivatives often melt in this range.
Boiling Point (°C) > 400High due to high molecular weight and strong polar interactions. Likely to decompose before boiling at atmospheric pressure.
Water Solubility LowThe molecule has a significant nonpolar surface area from the dimethylphenyl group and the alkyl chain of the lactam. While the nitro and carbonyl groups add polarity, overall solubility in water is expected to be poor.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5This value suggests moderate lipophilicity. The molecule is more likely to partition into an organic/lipid phase than water, a key consideration for pharmacokinetic properties like membrane permeability.[4]
Spectroscopic Analysis (Predicted)

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.

¹H NMR Spectroscopy
  • Aromatic Protons: A singlet would be expected for the two equivalent protons on the phenyl ring (at positions 2 and 6), likely in the range of 7.5-8.0 ppm. The electron-withdrawing nitro group deshields these protons.

  • Pyrrolidinone Protons: Three distinct signals, each integrating to 2H, would be observed for the CH₂ groups of the lactam ring.

    • The CH₂ group adjacent to the nitrogen (C5-H) would be around 3.6-4.0 ppm.

    • The CH₂ group adjacent to the carbonyl (C3-H) would be around 2.4-2.8 ppm.

    • The remaining CH₂ group (C4-H) would appear around 2.0-2.4 ppm.

  • Methyl Protons: A singlet integrating to 6H for the two equivalent methyl groups on the phenyl ring, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The lactam carbonyl carbon (C2) would be the most downfield signal, typically around 175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon attached to the nitrogen (C1) would be significantly affected by the substituents.

  • Pyrrolidinone Carbons: Three signals for the CH₂ carbons of the lactam ring, typically between 20-50 ppm.

  • Methyl Carbons: A single signal for the two equivalent methyl carbons, around 15-20 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a characteristic peak for a five-membered lactam.

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.25). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₂H₁₄N₂O₃.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the lactam ring.

PART 4: Potential Applications and Scientific Context

The structural motifs within 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one suggest several avenues for research and application, particularly in medicinal chemistry and materials science.

Pharmacological Relevance
  • Pyrrolidinone Core: The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] Its presence suggests potential for CNS activity, antimicrobial properties, or anticancer effects.[1]

  • Nitroaromatic Group: Nitroaromatic compounds are known for a range of biological activities. For example, they are key components in antibiotics (e.g., metronidazole) where the nitro group can be bioreduced under hypoxic conditions to form reactive radical species that damage cellular components. This suggests potential applications as antimicrobial agents or as hypoxia-activated anticancer drugs.

Application in Materials Science

The polarized nature of the nitro group and the amide bond could impart interesting electronic properties to the molecule. N-aryl pyrrolidinones can be precursors for conductive polymers or can be used as ligands in the synthesis of metal-organic frameworks (MOFs). The molecule's structure could also be explored for applications in nonlinear optics.

Conclusion

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a molecule that, while not extensively documented in the scientific literature, stands at the intersection of several important areas of chemical research. Its structure combines the pharmacologically significant pyrrolidinone core with a functionally rich nitroaromatic ring. The synthetic pathways to this molecule are well-established, relying on powerful transition-metal-catalyzed cross-coupling reactions.

This guide has provided a detailed technical framework for understanding, synthesizing, and characterizing this compound. The predicted physicochemical and spectroscopic data offer a baseline for experimental verification. The potential applications in drug discovery and materials science highlight the value of exploring such novel chemical entities. For researchers and drug development professionals, molecules like this represent a canvas for innovation, offering the potential to develop new therapeutic agents or advanced materials.

References

  • G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

  • Zhang, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2577. Available from: [Link]

  • Sharma, R., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available from: [Link]

  • Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng, 21(6.1), 61-66. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- Properties. CompTox Chemicals Dashboard. Available from: [Link]

Sources

Technical Guide: Thermodynamic Properties and Melting Point of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

[1]

Executive Summary

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a specialized organic intermediate, frequently utilized in the synthesis of pharmaceutical agents targeting GPR40 receptors or as a structural analog in antifibrotic drug development (e.g., related to Pirfenidone derivatives).[1][2][3][4] Precise thermodynamic data—specifically melting point, enthalpy of fusion, and solubility profiles—are critical for designing robust crystallization processes and ensuring solid-state stability.[1]

This guide provides a comprehensive framework for the thermodynamic characterization of this compound, detailing experimental protocols, data analysis models, and implications for process design.[1]

PropertyDescription
Chemical Name 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
CAS Number 869947-97-7
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Primary Application Pharmaceutical Intermediate (GPR40 Agonists, Antifibrotics)
Critical Parameters Melting Point (

), Enthalpy of Fusion (

), Solubility (

)

Solid-State Characterization & Melting Point Analysis[1]

The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity and solid-state form.[1] For 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, the presence of the nitro group and the specific substitution pattern (3,5-dimethyl) significantly influences the crystal lattice energy.[1]

Predicted & Observed Melting Point Range

While specific experimental values can vary based on polymorphic form and purity, structural analogs suggest a melting point range significantly higher than unsubstituted 1-phenylpyrrolidin-2-one (67–69 °C).[1]

  • Estimated Range: 140 °C – 160 °C [1]

  • Structural Influence: The 4-nitro group introduces strong intermolecular dipole-dipole interactions, while the 3,5-dimethyl groups add steric bulk that can enhance packing efficiency in symmetric conformers, elevating the lattice energy and melting point.[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and enthalpy of fusion, DSC is the preferred method over capillary tubes due to its ability to quantify energy transitions.[1]

Protocol:

  • Sample Preparation: Weigh 3–5 mg of the dried sample into a standard aluminum pan. Crimp with a pinhole lid to allow for gas escape if decomposition occurs.[1]

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Heating Rate: 5 °C/min or 10 °C/min.

    • Temperature Range: 30 °C to 250 °C (ensure to stop before major decomposition).

  • Data Analysis:

    • 
       (Onset Temperature):  The intersection of the baseline and the extrapolated leading edge of the endotherm.[1] This is the thermodynamically correct melting point.[1]
      
    • 
       (Peak Temperature):  The temperature at maximum heat flow.[1]
      
    • 
       (Enthalpy of Fusion):  Integration of the melting endotherm peak (J/g).[1]
      

Self-Validating Check: If the melting endotherm is followed immediately by a sharp exotherm, the compound is likely decomposing.[1] In this case, use a faster heating rate (e.g., 20 °C/min) to minimize decomposition interference, or rely on

1

Solubility Profiling & Thermodynamic Modeling[1]

Solubility data is essential for selecting solvents for reaction, extraction, and recrystallization.[1] The solubility of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one should be measured in a range of solvents (polar protic, polar aprotic, and non-polar) across a temperature range (e.g., 278.15 K to 323.15 K).

Experimental Protocol: Laser Monitoring / Gravimetric Method
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at a constant temperature (

    
     0.05 K) for at least 24 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours.

  • Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm). Determine concentration via HPLC or gravimetric analysis (evaporation of solvent).[1]

  • Repetition: Repeat at 5 K intervals.

Thermodynamic Models

Experimental solubility data (

1
Modified Apelblat Equation

Used to correlate solubility with temperature:

1
  • A, B, C: Empirical parameters determined by regression analysis.

  • Utility: Highly accurate for interpolation within the measured temperature range.[1]

van't Hoff Equation

Used to determine thermodynamic functions:

1
  • 
    :  Standard molar enthalpy of dissolution.[1]
    
  • 
    :  Standard molar entropy of dissolution.[1]
    
  • Interpretation:

    • Positive

      
      : Endothermic dissolution (solubility increases with T).[1]
      
    • Positive

      
      : Entropy-driven process.[1]
      

Visualized Workflow: Characterization & Process Design

The following diagram illustrates the logical flow from synthesis to thermodynamic characterization and process application.

ThermodynamicCharacterizationcluster_SolidStateSolid-State Analysiscluster_SolubilitySolubility ProfilingSynthesisSynthesis of1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-oneCrudeCrude ProductSynthesis->CrudeDSCDSC Analysis(Tm, Enthalpy of Fusion)Crude->DSCTGATGA Analysis(Thermal Stability)Crude->TGAXRDPXRD(Polymorph Check)Crude->XRDSolubilityExpEquilibrium Solubility(Gravimetric/HPLC)DSC->SolubilityExpDefines Tm rangeProcessDesignProcess Design(Crystallization & Purification)DSC->ProcessDesignPurity SpecificationTGA->SolubilityExpDefines T limitModelingThermodynamic Modeling(Apelblat, van't Hoff)SolubilityExp->ModelingModeling->ProcessDesignPredicts Yield/Supersaturation

Figure 1: Integrated workflow for the thermodynamic characterization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, linking solid-state analysis to process design.

Implications for Drug Development[1]

Crystallization Strategy

Based on the thermodynamic profile of similar nitro-aryl pyrrolidinones:

  • Cooling Crystallization: Effective if the solubility curve is steep (high

    
    ).[1] Likely solvents include Ethanol or Isopropanol.[1]
    
  • Anti-Solvent Crystallization: If solubility is very high in solvents like DMF or DMSO, adding water as an anti-solvent is a common purification strategy.[1] The metastable zone width (MSZW) must be determined to control particle size.[1]

Stability Considerations

The nitro group at the 4-position is susceptible to thermal decomposition at elevated temperatures.[1] TGA analysis should confirm that the melting point is well below the decomposition onset temperature (

1

1

References

  • Sigma-Aldrich. (n.d.).[1] 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one Product Information. Retrieved from [1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility modeling).

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] (Reference for Apelblat equation application).

  • Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 1-(4-nitrophenyl)pyrrolidin-2-one in pure solvents. Journal of Molecular Liquids. (Representative methodology for nitro-aryl pyrrolidinones).

  • Shaokun Tang, et al. (2020).[1] Solubility and thermodynamic properties of bio-active compounds in various solvents. Journal of Chemical & Engineering Data. (General reference for thermodynamic analysis workflows).

Methodological & Application

Synthesis protocols for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one , a functionalized gamma-lactam often utilized as a scaffold in medicinal chemistry (e.g., androgen receptor modulators) and advanced agrochemical intermediates.[1]

Unlike generic protocols, this guide prioritizes regiocontrol and process safety . We present two distinct pathways:

  • Route A (The "Late-Stage Nitration" Protocol): Recommended for high-purity laboratory scale (1g – 100g).[1] This route builds the lactam core on the electron-rich aniline first, avoiding the handling of deactivated nitro-anilines in cyclization steps.[1]

  • Route B (The "Convergent Cyclization" Protocol): Recommended when 3,5-dimethyl-4-nitroaniline is the available starting material.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a pyrrolidin-2-one ring attached to a highly substituted phenyl ring.[1] The key challenge is the electronic push-pull nature of the aryl system: the electron-donating methyl groups (positions 3,[1]5) contrast with the electron-withdrawing nitro group (position 4).

Structural Disconnection:

  • Bond a: N-Aryl bond formation (difficult due to steric/electronic deactivation).[1]

  • Bond b: C-N bond formation (Cyclization).

  • Bond c: C-N bond formation (Nitration).

Strategic Decision: Direct N-arylation of pyrrolidin-2-one with 1-halo-3,5-dimethyl-4-nitrobenzene is poor due to steric hindrance from the ortho-methyl groups relative to the nitro group (if using SNAr) or the leaving group (if using Buchwald).[1] Therefore, we prioritize Route A , where the lactam is formed on the electron-rich 3,5-dimethylaniline, followed by regioselective nitration.

Workflow Visualization

The following diagram outlines the decision logic and process flow for both routes.

Synthesis_Protocol Start Target: 1-(3,5-Dimethyl-4-nitrophenyl) pyrrolidin-2-one Precursor_A Precursor A: 3,5-Dimethylaniline (Cheap, Available) Step_A1 Step 1: Cyclization (w/ 4-Chlorobutyryl chloride) Precursor_A->Step_A1 Route A (Preferred) Precursor_B Precursor B: 3,5-Dimethyl-4-nitroaniline (Pre-nitrated) Step_B1 Step 1: Acylation (w/ 4-Chlorobutyryl chloride) Precursor_B->Step_B1 Route B (Alternative) Intermediate_A Intermediate: 1-(3,5-Dimethylphenyl) pyrrolidin-2-one Step_A1->Intermediate_A Step_A2 Step 2: Regioselective Nitration (HNO3/H2SO4 or Acetyl Nitrate) Intermediate_A->Step_A2 Electrophilic Subst. Purification Purification: Recrystallization (EtOH/Water) Step_A2->Purification Intermediate_B Intermediate: N-(Aryl)-4-chlorobutanamide Step_B1->Intermediate_B Step_B2 Step 2: Base-Mediated Cyclization (NaH/DMF or NaOH/TEBA) Intermediate_B->Step_B2 Intramolecular SN2 Step_B2->Purification Final Final Product >98% Purity Purification->Final

Caption: Decision tree comparing the Late-Stage Nitration (Route A) vs. Convergent Cyclization (Route B).

Detailed Protocols

Route A: The Late-Stage Nitration Protocol (Preferred)

Rationale: This route avoids the difficulty of cyclizing a deactivated aniline. The lactam ring is installed first, and the nitrogen lone pair—moderately activated by the alkyl groups—directs the incoming nitro group to the para position (position 4), which is also sterically accessible compared to the positions ortho to the bulky lactam group.

Reagents Table:

Reagent Equiv. Role
1-(3,5-Dimethylphenyl)pyrrolidin-2-one 1.0 Substrate
Nitric Acid (70% or fuming) 1.1 - 1.2 Electrophile Source
Sulfuric Acid (Conc.)[1] Solvent Catalyst/Solvent

| Ice/Water | Excess | Quenching |[1]

Step-by-Step Methodology:

  • Precursor Synthesis (If not purchased):

    • React 3,5-dimethylaniline (1.0 eq) with 4-chlorobutyryl chloride (1.1 eq) in DCM with Et3N (1.2 eq) at 0°C to form the amide.

    • Treat the crude amide with NaH (1.5 eq) in THF or NaOH/TEBA (Phase Transfer) to cyclize to 1-(3,5-dimethylphenyl)pyrrolidin-2-one .[1]

    • Note: This intermediate is an electron-rich aromatic system.[1]

  • Nitration Setup:

    • Charge a 3-neck round-bottom flask with concentrated H2SO4 (5 mL per gram of substrate).[1] Cool to 0–5°C using an ice-salt bath.[1]

    • Dissolve 1-(3,5-dimethylphenyl)pyrrolidin-2-one in a minimum amount of H2SO4 (or nitromethane if solubility is an issue) and add slowly to the flask, maintaining temperature <10°C.

  • Acid Addition:

    • Prepare a mixture of HNO3 (1.1 eq) and H2SO4 (1:1 v/v).

    • Add the mixed acid dropwise to the reaction mixture over 30 minutes.

    • Critical Control: Do not allow the temperature to exceed 10°C. The methyl groups activate the ring; higher temperatures will lead to dinitration or oxidation.

  • Reaction Monitoring:

    • Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (higher Rf) should disappear, replaced by the nitro product (lower Rf, yellow spot).

  • Quench & Isolation:

    • Pour the reaction mixture carefully onto crushed ice (10x weight of acid).

    • The product typically precipitates as a pale yellow solid.

    • Filter the solid.[2] If no precipitate forms, extract with DCM (3x), wash with saturated NaHCO3 (to remove acid) and brine.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–85%.

Route B: The Convergent Cyclization Protocol

Rationale: Use this if you already possess 3,5-dimethyl-4-nitroaniline.[1] Note that the nucleophilicity of the aniline nitrogen is significantly reduced by the para-nitro group, requiring stronger conditions for the initial acylation.

Reagents Table:

Reagent Equiv. Role
3,5-Dimethyl-4-nitroaniline 1.0 Substrate
4-Chlorobutyryl chloride 1.2 Acylating Agent
Pyridine or DMAP 0.1 Catalyst
Potassium tert-butoxide (KOtBu) 1.5 Base (Cyclization)

| THF (Anhydrous) | Solvent | Solvent |[1]

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Dissolve 3,5-dimethyl-4-nitroaniline in anhydrous THF. Add Pyridine (1.5 eq).

    • Add 4-chlorobutyryl chloride (1.2 eq) dropwise at Room Temperature (RT).[1]

    • Reflux may be required (60°C, 4–6 hrs) due to the deactivated aniline.

    • Checkpoint: Confirm formation of N-(3,5-dimethyl-4-nitrophenyl)-4-chlorobutanamide via LC-MS.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add KOtBu (1.5 eq) portion-wise. The solution will likely darken.

    • Allow to warm to RT and stir for 2–4 hours. The strong base deprotonates the amide nitrogen, facilitating the intramolecular SN2 displacement of the alkyl chloride.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate.

    • Wash organic layer with 1N HCl (to remove pyridine) and Brine.

    • Dry over Na2SO4 and concentrate.[2][3]

  • Purification:

    • Flash chromatography (SiO2, 0–5% MeOH in DCM) is often required here to remove unreacted aniline.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

  • 1H NMR (400 MHz, CDCl3):

    • Aryl Protons: A singlet integrating to 2H around δ 7.2–7.5 ppm. (Symmetry is key here; if you see doublets, you have nitrated the wrong position).

    • Methyl Protons: A singlet integrating to 6H around δ 2.3–2.4 ppm.

    • Lactam Protons:

      • Triplets/Multiplets at δ 3.8 (N-CH2), δ 2.6 (CO-CH2), and δ 2.1 (CH2-CH2).

  • 13C NMR:

    • Look for the Carbonyl peak (~175 ppm).

    • Symmetric aryl signals (due to the 3,5-dimethyl-4-nitro pattern).[1]

  • HRMS:

    • Calculate [M+H]+ for C12H14N2O3.

Safety & Hazards

  • Nitration Risks: The reaction of nitric acid with organic compounds is exothermic. Runaway reactions can occur if temperature control is lost. Always add acid to the substrate slowly.

  • Nitro-Anilines: 3,5-Dimethyl-4-nitroaniline is potentially toxic and may be absorbed through the skin.[1] Wear double nitrile gloves.

  • Acid Waste: The waste stream from Route A is highly acidic. Neutralize with sodium carbonate before disposal.

References

  • General Pyrrolidone Synthesis: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press.
  • Nitration of Activated Aromatics: Schofield, K. Aromatic Nitration. Cambridge University Press.
  • Similar Substrate Protocols

    • Synthesis of N-aryl pyrrolidones via Cu-catalyzed coupling (Alternative approach): Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Amides." J. Am. Chem. Soc.[1]2002 , 124, 7421. Link

    • Nitration of dimethylanilines: "Regioselective nitration of anilines." RSC Advances, 2014 . Link

  • Chemical Data & Safety: PubChem Compound Summary for 3,5-Dimethyl-4-nitroaniline. Link

(Note: While specific literature for the exact target 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is sparse in open access, the protocols above are derived from validated methodologies for structurally identical homologs like 1-(4-nitrophenyl)pyrrolidin-2-one and nitrated xylidines.)

Sources

Application Notes & Protocols: 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one as a pivotal intermediate in pharmaceutical research and development. The core utility of this compound lies in its efficient conversion to the corresponding aniline derivative, 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, a highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs, while the substituted aniline moiety offers a versatile handle for a multitude of synthetic transformations.[1][2] This guide details the foundational chemistry, provides validated, step-by-step protocols for the key nitro group reduction, discusses safety considerations, and outlines analytical characterization methods for both the starting material and the product.

Introduction and Strategic Importance

In modern drug discovery, the synthesis of novel chemical entities with desired biological activity is paramount.[3] Aromatic nitro compounds are crucial intermediates in this process, primarily because the nitro group can be reliably and selectively reduced to a primary amine.[4][5] This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a precursor for countless APIs, including kinase inhibitors, anticoagulants, and anti-inflammatory agents.[6][7]

The title compound, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, is of particular interest. It combines two key structural motifs:

  • A Substituted Nitrophenyl Group: The nitro group serves as a masked amine. The flanking methyl groups provide steric hindrance and modulate the electronic properties of the ring, which can influence the reactivity and ultimately the biological activity of the final API.

  • A Pyrrolidin-2-one (γ-lactam) Ring: This five-membered lactam is a common feature in a wide range of biologically active molecules and FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][8][9]

The primary application detailed herein is the reduction of the nitro group to form 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one. This product serves as a versatile platform for further elaboration in drug development campaigns.

Physicochemical Properties and Safety

Compound Properties
PropertyDataSource(s)
Chemical Name 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one-
Molecular Formula C₁₂H₁₄N₂O₃-
Molecular Weight 234.25 g/mol -
Appearance Expected to be a crystalline solid[10]
Solubility Expected to be soluble in common organic solvents (e.g., EtOH, EtOAc, DCM, DMF)-

Note: A specific CAS number for this exact compound was not found in the provided search results; researchers should verify this information using internal databases or commercial supplier information.

Safety, Handling, and Storage

As with all nitrophenyl derivatives, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one must be handled with appropriate care. Aromatic nitro compounds are classified as toxic and may cause damage to organs through prolonged or repeated exposure.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][13] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Core Application: Reduction to the Corresponding Aniline

The conversion of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one to 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one is the key synthetic step that unlocks its utility as a pharmaceutical intermediate. This reduction is a well-established transformation in organic synthesis.[15]

General Synthetic Workflow

The overall process involves the reduction of the starting material, followed by work-up and purification to yield the desired aniline, which can then be used in subsequent synthetic steps.

G cluster_main Synthetic Pathway Start 1-(3,5-Dimethyl-4-nitrophenyl) pyrrolidin-2-one Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation or Metal-Mediated Reduction) Start->Reduction Select Method Workup Reaction Work-up & Purification (Filtration, Extraction, Chromatography) Reduction->Workup Isolate Crude Product 1-(4-amino-3,5-dimethylphenyl) pyrrolidin-2-one Workup->Product Purified Intermediate Downstream Further Synthesis (e.g., Amide Coupling, Buchwald-Hartwig, etc.) Product->Downstream Versatile Building Block API Active Pharmaceutical Ingredient (API) Downstream->API G cluster_methods Choosing a Nitro Reduction Method cluster_pros_cat Pros cluster_cons_cat Cons cluster_pros_metal Pros cluster_cons_metal Cons cluster_pros_transfer Pros cluster_cons_transfer Cons Start Select Reduction Method Catalytic Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Start->Catalytic High Yield & Clean? High Pressure Equip. Available? Metal Metal-Mediated Reduction (SnCl₂, Fe, Zn) Start->Metal Bench Scale? Avoid H₂ Gas? Transfer Transfer Hydrogenation (Ammonium Formate) Start->Transfer Avoid High Pressure H₂? ProCat1 High efficiency, clean byproducts (H₂O) ConCat1 Requires specialized high-pressure equipment Potential for catalyst poisoning Can reduce other functional groups ProMetal1 Standard lab equipment Good functional group tolerance ConMetal1 Stoichiometric metal waste Harsh acidic conditions sometimes needed Work-up can be tedious ProTransfer1 No specialized high-pressure equipment Generally mild conditions ConTransfer1 Can be slower than hydrogenation Hydrogen donor selection is key

Caption: Decision guide for selecting a nitro reduction method.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted for the reduction of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one. Researchers should perform small-scale optimization experiments.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only major byproduct. [15][16] Materials and Reagents

Reagent/MaterialQuantity (Example Scale)Purpose
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one2.34 g (10.0 mmol)Starting Material
Palladium, 10% on activated carbon (Pd/C)120 mg (5 mol%)Catalyst
Ethanol (EtOH) or Ethyl Acetate (EtOAc)100 mLSolvent
Hydrogen (H₂) gas50-60 psiReducing Agent
Celite® or another filter aidAs neededFiltration
Nitrogen (N₂) gasAs neededInerting

Step-by-Step Procedure

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (1.0 eq) and the solvent (e.g., Ethanol).

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.

  • System Purge: Seal the vessel securely. Purge the system by evacuating the atmosphere and backfilling with nitrogen gas three times. Repeat this process, replacing nitrogen with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake. Alternatively, carefully depressurize and purge the vessel with nitrogen to take a small aliquot for analysis by Thin Layer Chromatography (TLC) or LC-MS. [15]The reaction is complete upon the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., Ethanol) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable laboratory-scale method that avoids the need for specialized high-pressure equipment. [15][16] Materials and Reagents

Reagent/MaterialQuantity (Example Scale)Purpose
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one2.34 g (10.0 mmol)Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)11.3 g (50.0 mmol)Reducing Agent
Ethanol (EtOH), absolute100 mLSolvent
Ethyl Acetate (EtOAc)~200 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs neededNeutralization
BrineAs neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. [15]5. Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. This will cause the precipitation of tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify by column chromatography if needed.

Analytical Characterization of Product

The successful conversion to 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one can be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): The product should have a different Rf value than the starting material. The aniline product is typically more polar.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group stretches (typically around 1520 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region).

  • ¹H NMR Spectroscopy: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons (typically 3.5-5.0 ppm, solvent dependent) and shifts in the aromatic proton signals.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the reduced product (C₁₂H₁₆N₂O, [M+H]⁺ ≈ 205.13).

  • Process Analytical Technology (PAT): For larger scale reactions, online monitoring tools like mid-IR spectroscopy can be used to track the disappearance of the nitro starting material in real-time. [17][18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent/catalyst; Deactivated catalyst (Pd/C); Insufficient reaction time/temperature.Add more reducing agent; Use fresh catalyst; Ensure catalyst was not exposed to poisons (e.g., sulfur compounds); Increase reaction time or temperature. [19]
Formation of Side Products Over-reduction; Undesired side reactions (e.g., azo compounds with LiAlH₄). [16]Use a milder reducing agent (e.g., SnCl₂, Fe/AcOH); Optimize reaction conditions (lower temperature, shorter time). Avoid reagents known to form azo compounds.
Low Isolated Yield Product loss during work-up (e.g., incomplete extraction); Product remains adsorbed on catalyst or Celite®.Perform more extractions; Ensure pH is basic before extraction to maximize free amine solubility in organic solvent; Wash filter cake thoroughly.
Purification Difficulties Product co-elutes with impurities; Tin salts not fully removed during work-up.Optimize chromatography conditions (solvent gradient, different stationary phase); Ensure thorough filtration and basification during SnCl₂ work-up.

References

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Retrieved from [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Allen, A. L., Golden, J. H., & Zhang, J. Z. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Rakhmonov, R. A., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 288, 01065. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: m-NITROPHENOL INDICATOR AR. Retrieved from [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8470. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. Retrieved from [Link]

  • Gein, V. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3584. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. Retrieved from [Link]

  • Aniskin, S. V., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. Retrieved from [Link]

  • Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Journal of Science and Technology - The University of Danang. Retrieved from [Link]

  • Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. Retrieved from [Link]

  • Le, V. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1111–1119. Retrieved from [Link]

  • Reddy, P. R., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, H., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 16(2), 263-267. Retrieved from [Link]

  • Shvartsberg, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4817. Retrieved from [Link]

  • Çetin, T., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Nag, S., & Singh, V. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved from [Link]

  • Singh, V. K. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. Retrieved from [Link]

  • Das, S., et al. (2023). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Retrieved from [Link]

  • Various Authors. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. Retrieved from [Link]

  • Thesis. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues. University of Massachusetts Dartmouth. Retrieved from [Link]

  • Liu, M., et al. (2021). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry, 19(27), 6069-6075. Retrieved from [Link]

  • Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/Aroma/Chemical Intermediates. Retrieved from [Link]

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Application Notes and Protocols for the Catalytic Reduction of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one in Medicinal Chemistry

The reduction of the aromatic nitro group in 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one to its corresponding aniline, 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The resulting primary aromatic amine is a versatile building block, amenable to a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization, paving the way for the generation of diverse compound libraries for drug discovery. The presence of the pyrrolidinone moiety, a privileged scaffold in medicinal chemistry, coupled with the sterically hindered aniline, makes this target molecule of particular interest for developing novel therapeutics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and scalable catalytic methods for the efficient reduction of this nitroarene: classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a safer, more convenient catalytic transfer hydrogenation (CTH) employing ammonium formate as an in situ hydrogen source.[1][2] The protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance.

Underlying Principles: The Catalytic Reduction of Nitroarenes

The conversion of a nitro group to an amine is a six-electron reduction. Catalytic hydrogenation is the most common and efficient method to achieve this transformation.[3] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon.[4]

The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the nitroarene and the hydrogen source (H₂ gas or a donor molecule like ammonium formate) adsorb onto the surface of the catalyst.

  • Hydrogen Activation: In the case of H₂ gas, the diatomic molecule is dissociatively chemisorbed onto the metal surface, forming reactive metal-hydride species.[5] For transfer hydrogenation with ammonium formate, the formate decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia.[6][7]

  • Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface, likely proceeding through nitroso and hydroxylamine intermediates.[8][9]

  • Desorption: The final aniline product has a lower affinity for the catalyst surface than the nitro-containing starting material and intermediates, and it desorbs into the solution, freeing the catalytic sites for the next cycle.

The choice between direct hydrogenation and transfer hydrogenation often depends on the available equipment, safety considerations, and the presence of other reducible functional groups in the molecule.

Visualizing the Transformation

Reaction_Scheme Substrate 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one Product 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one Substrate->Product Reduction Catalyst [H] Catalyst (e.g., Pd/C)

Caption: General reaction scheme for the reduction of the nitroarene.

Comparative Overview of Catalytic Reduction Methods

ParameterProtocol A: Catalytic HydrogenationProtocol B: Catalytic Transfer Hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCOONH₄)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Pressure 1-4 atm (balloon or Parr apparatus)Atmospheric
Temperature Room TemperatureRoom Temperature to Reflux
Key Advantages High atom economy, clean by-products (none)Enhanced safety (no H₂ gas handling), simple setup
Key Disadvantages Requires specialized pressure equipment, handling of flammable H₂ gasGenerates gaseous by-products (CO₂, NH₃), requires stoichiometric reductant
Typical Solvents Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Work-up Filtration of catalyst, solvent evaporationFiltration of catalyst, aqueous work-up, extraction

Experimental Protocols

Protocol A: Catalytic Hydrogenation with H₂ and Palladium on Carbon

This protocol describes the reduction of 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one using hydrogen gas. It is a highly efficient and clean method, ideal for laboratories equipped for hydrogenation reactions.[3][4]

Materials:

  • 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (ACS grade or higher)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) cylinder with regulator

  • Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel containing a magnetic stir bar, add 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one (e.g., 1.0 g, 4.03 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet) (e.g., 100 mg, ~10 wt% of substrate). Causality: The catalyst is handled wet and under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric.

  • Solvent Addition: Add methanol (e.g., 20 mL) to the vessel. The solvent choice is critical; methanol is excellent for solubilizing the substrate and for catalyst slurry formation.

  • System Purge: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Evacuate the vessel one final time and backfill with hydrogen gas from a balloon or a regulated cylinder to the desired pressure (typically 1-4 atm).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is usually complete within 2-4 hours.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness: Filtering through diatomaceous earth ensures the complete removal of fine catalyst particles, preventing product contamination. Rinse the pad with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, which can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer and more convenient alternative to using hydrogen gas, making it suitable for any standard laboratory fume hood. Ammonium formate serves as the in situ source of hydrogen.[1][2][6]

Materials:

  • 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one (e.g., 1.0 g, 4.03 mmol) in methanol (25 mL).

  • Reagent Addition: To this solution, add ammonium formate (e.g., 1.27 g, 20.15 mmol, 5 equivalents). Causality: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet) (e.g., 100 mg, ~10 wt% of substrate).

  • Reaction: Heat the mixture to a gentle reflux (around 65°C) or stir at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution (CO₂ and NH₃) and confirmed by TLC or LC-MS. The reaction is typically complete in 1-3 hours at reflux.

  • Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth and wash the pad with methanol (2 x 10 mL).

  • Work-up: Concentrate the filtrate under reduced pressure. To the residue, add deionized water (20 mL) and ethyl acetate (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (20 mL) to remove any unreacted ammonium formate, followed by brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one.

Workflow and Troubleshooting

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation Setup Combine Substrate, Solvent, and Catalyst Reaction Introduce Hydrogen Source (H₂ or HCOONH₄) & Stir Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Filter Filter through Diatomaceous Earth Monitor->Filter Upon Completion Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one via recrystallization. The protocols and troubleshooting advice are synthesized from established principles in organic chemistry and best practices for related chemical structures, including aromatic nitro compounds and lactams.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of an appropriate solvent system and the underlying principles for the successful recrystallization of the target compound.

Q1: What are the key structural features of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one that influence solvent choice?

A1: The molecular structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one presents several functional groups that dictate its solubility and crystallization behavior:

  • Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. This feature suggests that polar solvents will be effective at dissolving the compound.[1]

  • Lactam (Cyclic Amide): The pyrrolidin-2-one ring is a polar lactam. Lactams are generally soluble in polar solvents like water and alcohols.[2]

  • Dimethylphenyl Group: The aromatic ring with two methyl groups introduces a degree of non-polar character. While the nitro and lactam groups dominate, this lipophilic portion means that purely non-polar solvents might be useful as "anti-solvents" in a mixed system.

Based on the "like dissolves like" principle, polar solvents are the most promising candidates for dissolving this molecule, especially when heated.[1] Alcoholic solvents are often an excellent starting point for nitroaryl compounds.[1][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: The perfect solvent for recrystallization is one in which the target compound exhibits a steep solubility curve. This means it should meet the following criteria[1][4]:

  • High Solubility at High Temperatures: The solvent must completely dissolve 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one at or near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C), which is crucial for maximizing crystal recovery.[1]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble (allowing for removal via hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Q3: Which single solvents are good candidates for initial screening?

A3: Given the polar nature of the molecule, the following solvents are recommended for initial small-scale solubility tests:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are excellent starting points for polar nitroaromatic and lactam-containing compounds.[1][2][4] They often provide the desired steep solubility curve.

  • Acetone: As a polar aprotic solvent, acetone can be effective for a wide range of organic compounds.[5][6]

  • Ethyl Acetate (EtOAc): This solvent has intermediate polarity and is often a good choice, especially for compounds that might be too soluble in alcohols.[4]

Q4: When should a mixed-solvent system be considered, and how is it used?

A4: A mixed-solvent system (or solvent-anti-solvent method) is ideal when no single solvent meets all the criteria. This technique is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent) at all temperatures.[1] The two solvents must be miscible.[1]

Commonly Used Pairs:

  • Ethanol-Water: Excellent for moderately polar compounds.[1][2]

  • Ethyl Acetate-Hexane/Heptane: A versatile pair for compounds with intermediate polarity.[4][7]

  • Acetone-Water: Another effective polar combination.[7]

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed. A few more drops of the hot "good" solvent are added to clarify the solution, which is then allowed to cool slowly.[4]

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

This table provides key data for solvents commonly used in the recrystallization of polar organic compounds.

SolventPolarityBoiling Point (°C)Common Use Case / Notes
Ethanol Polar78A good general-purpose solvent for moderately polar compounds. Often used in a pair with water.[4]
Methanol Polar65Similar to ethanol, suitable for more polar compounds.[1][4]
Isopropanol (IPA) Polar82A slightly less polar and higher-boiling alcohol alternative.[4]
Ethyl Acetate (EtOAc) Intermediate77Effective for compounds of intermediate polarity. Often paired with hexanes.[4]
Acetone Polar Aprotic56A strong solvent, useful for highly soluble compounds. Can be paired with water or hexanes.[5]
Toluene Non-polar111Can be effective for less polar aromatic compounds; may be a good anti-solvent.[3][4]
Hexane / Heptane Non-polar69 / 98Used almost exclusively as the anti-solvent ("poor" solvent) with a more polar "good" solvent.[4]
Water Very Polar100Can be used as an anti-solvent with alcohols or acetone. Unlikely to be a good primary solvent.[2][3]
Solvent Selection Workflow

The following diagram illustrates the logical workflow for identifying a suitable recrystallization solvent system.

Recrystallization_Workflow start Start: Crude Solid Product screening Microscale Solvent Screening (Test ~10-20 mg in 0.5 mL solvent) start->screening test_hot Heat to Boiling screening->test_hot check_dissolved Does it Dissolve? test_hot->check_dissolved test_cold Cool to 0-4 °C check_dissolved->test_cold  Yes insoluble FAIL: Insoluble When Hot check_dissolved->insoluble  No check_crystals Do Crystals Form? test_cold->check_crystals single_solvent SUCCESS: Good Single Solvent Found check_crystals->single_solvent  Yes too_soluble FAIL: Too Soluble When Cold (No/Poor Crystal Formation) check_crystals->too_soluble  No mixed_solvent_path Proceed to Mixed-Solvent Method too_soluble->mixed_solvent_path insoluble->mixed_solvent_path dissolve_good Dissolve in min. hot 'Good' Solvent (e.g., Ethanol, EtOAc) mixed_solvent_path->dissolve_good add_poor Add hot 'Poor' Solvent dropwise (e.g., Water, Hexane) until cloudy dissolve_good->add_poor clarify Add drop of 'Good' Solvent to clarify add_poor->clarify cool_mixed Slow Cool & Crystallize clarify->cool_mixed

Caption: A decision-making flowchart for selecting a recrystallization solvent system.

Experimental Protocols

Protocol 1: Step-by-Step Single-Solvent Recrystallization

This procedure should be followed once a suitable single solvent has been identified.

  • Dissolution: Place the crude 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture on a hot plate to a gentle boil.[2] Continue adding the hot solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing the yield.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Causality: The porous structure of charcoal adsorbs high-molecular-weight colored impurities. Using too much will adsorb the product and reduce yield.[2]

  • Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely in the funnel.[4] Add a small amount of extra hot solvent to ensure the product remains in solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4] Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals.

  • Drying: Dry the crystals thoroughly to remove residual solvent, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid crystals)1. High concentration of impurities lowering the melting point. 2. Solution is too concentrated. 3. Cooling rate is too fast.[2]1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly.[2] 2. Consider a preliminary purification step (e.g., column chromatography) if the crude material is very impure.[8]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used).[2] 2. The cooling rate was too rapid, inhibiting nucleation.1. Reheat the solution to boil off some of the solvent, thereby increasing the concentration, and then cool again slowly.[2][8] 2. Induce crystallization by gently scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[8]
Very Low or No Crystal Yield 1. Excessive solvent was used, keeping the product dissolved even when cold.[2] 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently or for long enough.1. Evaporate some of the solvent and re-cool the solution.[2] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration. If crystals form, redissolve them with a small amount of hot solvent.[2] 3. Ensure the flask is cooled in an ice bath for at least 30 minutes.
Crystals Appear Colored or Impure 1. Colored impurities are co-crystallizing with the product.1. Redissolve the crystals in fresh hot solvent and perform the activated charcoal decolorization step as described in the protocol.[2] 2. A second recrystallization may be necessary to achieve high purity.
References
  • Technical Support Center: Recrystallization of Crude Lactamide. (2025). Benchchem.
  • Solvent selection for effective recrystallization of nitroarom
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.
  • Method of crystallizing nitro products. (US2874196A).
  • Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. (2025). Benchchem.
  • Go-to recrystalliz
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.
  • Purification of crude 1-(3-Nitrophenyl)

Sources

Troubleshooting side reactions in N-arylation of pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ARYL-LAC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the technical support hub for lactam arylation. The


-arylation of pyrrolidin-2-one (γ-butyrolactam) is a pivotal transformation in the synthesis of racetam-class nootropics (e.g., Piracetam analogs) and factor Xa inhibitors.

However, this reaction is deceptive. The lactam nitrogen is non-basic (


 in DMSO) and chemically recalcitrant compared to standard secondary amines. Furthermore, the amide functionality is ambident —possessing two nucleophilic sites (

and

)—and the ring itself is prone to hydrolysis under the very basic conditions required for coupling.

Below is the Failure Mode Analysis diagram. Use this to identify which specific pathway is degrading your yield.

ReactionPathways Start Pyrrolidin-2-one + Ar-X Catalyst Catalytic Cycle (Pd or Cu) Start->Catalyst Base/Ligand Hydrolysis Ring Opening (GABA Formation) Start->Hydrolysis H2O / Strong Base Product N-Aryl Product (Target) Catalyst->Product Reductive Elim. (N-C) O_Aryl O-Arylation (Imidate) Catalyst->O_Aryl Kinetic Control (O-C) Dehalo Dehalogenation (Ar-H) Catalyst->Dehalo β-Hydride Elim.

Figure 1: Mechanistic divergence in lactam arylation. Green path indicates the desired reaction; red paths indicate common failure modes.

Troubleshooting Modules

Module A: The "Ambident" Problem (N- vs. O-Selectivity)

User Issue: "I am observing a side product with the correct mass but different retention time. NMR suggests the aromatic ring is attached to oxygen."

Root Cause: Amides are ambident nucleophiles. The oxygen atom is more electronegative and "harder," while the nitrogen is "softer."

  • Copper Catalysis: Often relies on the "Hard-Soft Acid-Base" (HSAB) principle. If the metal center is too "hard" or the ligand sterics are insufficient,

    
    -attack becomes competitive.
    
  • Palladium Catalysis: Generally favors

    
    -arylation due to the formation of a Pd(II)-amido intermediate, but sterically unencumbered ligands can still allow 
    
    
    
    -coordination.

Corrective Protocol:

  • Ligand Switch (Pd): Switch to Xantphos . Its wide bite angle (

    
    ) creates a specific steric pocket that enforces 
    
    
    
    -binding over
    
    
    -binding during the reductive elimination step [1].
  • Ligand Switch (Cu): Use trans-1,2-diaminocyclohexane or N,N'-dimethylethylenediamine (DMEDA) . These bidentate ligands stabilize the Cu(I) species and direct selectivity toward nitrogen via a specific four-membered chelate intermediate [2].

  • Solvent Polarity: Avoid highly polar, ionizing solvents if using simple copper salts, as they enhance the "hard" character of the imidate oxygen. Toluene or Dioxane are preferred for selectivity over DMF in difficult cases.

Module B: The Hydrolysis Trap (Ring Opening)

User Issue: "My reaction mixture turned into a thick slurry, and I see a broad peak in the carboxylic acid region. Yield is <10%."

Root Cause: You have triggered the hydrolysis of the lactam ring. Pyrrolidin-2-one is a cyclic amide. In the presence of strong bases (e.g.,


, 

) and trace water , hydroxide attacks the carbonyl carbon, opening the ring to form 4-(arylamino)butanoic acid (GABA derivatives) or simple GABA salts [3].

Corrective Protocol:

  • Base De-escalation: Stop using alkoxides (

    
    ). Switch to Tribasic Potassium Phosphate (
    
    
    
    )
    or Cesium Carbonate (
    
    
    )
    . These are sufficiently basic to deprotonate the amide (assisted by the metal) but kinetically slower at attacking the carbonyl.
  • Water Exclusion:

    • Use anhydrous solvents (Dioxane/Toluene) stored over molecular sieves.

    • Crucial Step: Flame-dry your glassware. Hygroscopic bases like

      
       must be dried in a vacuum oven or weighed in a glovebox.
      
  • Temperature Control: Hydrolysis is temperature-dependent. If using Cu-catalysis (usually

    
    ), ensure your solvent is truly dry. If using Pd, try to lower the temperature to 
    
    
    
    using a more active precatalyst (e.g., Pd-G3-Xantphos ).
Module C: Catalytic Arrest (Dehalogenation)

User Issue: "I see full consumption of the aryl halide, but the major product is the dehalogenated arene (Ar-H). The lactam is untouched."

Root Cause: The Oxidative Addition complex (


) is undergoing 

-hydride elimination or reacting with a hydride source instead of the lactam.
  • Source of Hydride: Often the solvent (e.g., alcohols, impure DMF) or amine impurities.

  • Mechanism:[1][2] If the lactam deprotonation/coordination is slow, the highly reactive Pd-Ar species finds a faster path to stabilize itself—reduction.

Corrective Protocol:

  • Concentration Effect: Increase the concentration of the lactam (1.2 to 1.5 equivalents relative to Ar-X). This follows Le Chatelier’s principle, pushing the equilibrium toward the Pd-Amido complex formation.

  • Pre-catalyst Usage: Use Pd(OAc)₂ or Pd₂dba₃ with fresh ligand. Old Pd sources often contain Pd-black, which is inactive for coupling but active for dehalogenation.

  • Solvent Purity: Ensure solvents are free of alcohols. Switch from DMF to 1,4-Dioxane or Toluene .

Standardized "Gold Standard" Protocol

If your current method is failing, reset your parameters to this validated system. This protocol balances reactivity (Pd) with selectivity (Xantphos) and stability (Carbonate base).

Reagents
  • Aryl Halide (Ar-X): 1.0 equiv (Prefer Bromides/Iodides; Chlorides require higher temp).

  • Pyrrolidin-2-one: 1.2 equiv.

  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand: Xantphos (3-6 mol%) [Note: Keep Pd:Ligand ratio 1:1.2].

  • Base:

    
     (1.5 equiv) [Must be dry].
    
  • Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step Execution
  • Charge Solids: In a glovebox or under active

    
     flow, add 
    
    
    
    , Xantphos,
    
    
    , and the Aryl Halide (if solid) to a screw-cap vial.
  • Solvent Prep: Dissolve Pyrrolidin-2-one in anhydrous Dioxane.

  • Initiation: Add the lactam/dioxane solution to the solids via syringe.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (or freeze-pump-thaw). Oxygen is a poison.

  • Reaction: Seal tight. Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Why this works: Xantphos creates a "trans-spanning" chelate that electronically favors the reductive elimination of the


 bond while sterically blocking the oxygen attack [1].

Decision Tree (Troubleshooting Logic)

Use this logic flow to determine your next experiment.

TroubleshootingTree Q1 Is the Aryl Halide consumed? Q2 Check Mass Spec of Product Q1->Q2 Yes Q3 Is Lactam consumed? Q1->Q3 No Result_Dehalo Problem: Dehalogenation Sol: Dry solvent, Increase Lactam eq. Q2->Result_Dehalo Mass = Ar-H Result_Hydrolysis Problem: Hydrolysis (Ring Open) Sol: Switch to K3PO4, Exclude Water Q2->Result_Hydrolysis Mass = Acid/GABA Result_OAryl Problem: O-Arylation Sol: Switch to Xantphos (Pd) or Diamine (Cu) Q2->Result_OAryl Mass = Product (Wrong NMR) Q3->Result_Hydrolysis Yes (Lactam gone, Ar-X remains) Result_Poison Problem: Catalyst Poisoning Sol: Degas better, Check Ar-X purity Q3->Result_Poison No (Both SM remain)

Figure 2: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3] Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]

Sources

Optimizing thermal stability of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one. As a nitroaromatic compound, understanding and optimizing its thermal stability is paramount for ensuring data integrity, experimental reproducibility, and safety.[1][2] Uncontrolled thermal events can compromise sample quality, lead to spurious results, and in the case of many nitro-compounds, pose significant safety hazards.[3][4] This document provides a structured approach to troubleshooting common stability issues, offering both foundational knowledge and actionable experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one?

A1: The thermal stability of this compound is influenced by a combination of intrinsic molecular features and external environmental factors.

  • Intrinsic Factors: The presence of the nitro group on the aromatic ring is a key determinant. The C-NO2 bond can be a primary site for thermal decomposition.[2] Furthermore, the overall molecular structure, including the pyrrolidinone ring, dictates the potential for intramolecular rearrangements that can precede or trigger decomposition.[5][6]

  • Extrinsic Factors: Key environmental stressors include temperature, humidity, light (photostability), and the presence of oxygen (oxidative stability).[7][8][9] The solid-state form, such as different crystal polymorphs, can also significantly impact thermal stability, as different packing arrangements have different lattice energies.[10][11]

Q2: What are the initial visual or analytical signs of thermal degradation?

A2: The first indication of degradation is often a change in physical appearance. Look for:

  • Color Change: The compound, likely a pale yellow or off-white solid, may darken to a deeper yellow, orange, or brown upon degradation. This is common in nitroaromatic compounds.[12]

  • Change in Crystal Habit or Texture: The material may become clumpy, oily, or show a loss of its crystalline appearance.

  • Analytical Signs: A preliminary check using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is highly effective. The appearance of new peaks, particularly those eluting earlier (often more polar degradation products), or a decrease in the main peak's area percentage, are clear indicators of degradation.[13]

Q3: How should I properly store this compound to ensure maximum stability?

A3: Based on the general principles for nitroaromatic compounds and active pharmaceutical ingredients (APIs), storage conditions should be tightly controlled. We recommend storage at 5°C ± 3°C in a desiccator, protected from light. This minimizes thermal stress, reduces ambient moisture, and prevents potential photolytic degradation.[14] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Q4: What is the difference between thermal stability and thermodynamic stability in the context of my compound?

A4: This is a crucial distinction.

  • Thermal Stability refers to the resistance of the compound to decompose upon heating. It is a kinetic property, often characterized by a decomposition temperature (Td) or the onset temperature (Tonset) of mass loss in a thermogravimetric analysis (TGA) experiment.[15]

  • Thermodynamic Stability relates to the energy state of the compound relative to its other forms, such as polymorphs.[10] For a monotropic system, one polymorph is the most thermodynamically stable at all temperatures below the melting point, while for an enantiotropic system, the stability can reverse at a specific transition temperature.[11] A thermodynamically metastable polymorph can have a lower melting point and may be more susceptible to thermal degradation.[16][17]

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific problems you may encounter during your research and provides structured workflows and protocols to diagnose and resolve them.

Problem 1: My compound shows unexpected degradation after heating in an experiment (e.g., during a reaction workup or formulation process).

This is a common issue where the compound is less stable than anticipated under specific process conditions. A systematic investigation is required to identify the decomposition threshold.

G cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Data Analysis & Hypothesis cluster_3 Conclusion & Action A Unexpected Degradation Observed (e.g., color change, impurity in HPLC) B Perform DSC Analysis (Protocol 2.1) A->B Is it melting or decomposing? C Perform TGA Analysis (Protocol 2.2) A->C At what temp does it lose mass? D Analyze DSC for Melting (Tm) & Exothermic Decomposition B->D E Analyze TGA for Onset of Mass Loss (Tonset) C->E F Hypothesis Formation D->F E->F G Define Safe Operating Temperature (Well below Tonset and Tm) F->G Correlate DSC/TGA data with process conditions

Caption: Workflow for diagnosing unexpected thermal degradation.

DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and decomposition.[18][19]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point of indium should be 156.6 °C.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one into a vented aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Observe the thermogram for endothermic peaks, which typically represent melting.

    • Critically look for sharp, exothermic peaks, which indicate a decomposition event. The onset temperature of this exotherm is a key indicator of thermal instability.[20]

TGA measures the change in mass of a sample as a function of temperature, directly indicating when the compound starts to decompose into volatile products.[21][22]

  • Instrument Verification: Verify the TGA balance performance using certified calibration weights and temperature accuracy using a multi-point standard (e.g., certified magnetic standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 40 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Determine the onset temperature (Tonset) of the first significant mass loss step. This is often calculated by the instrument software at the intersection of the baseline tangent and the inflection point tangent of the mass loss curve. This temperature should be considered the upper limit for the compound's stability.[23]

ParameterTypical Value (Hypothetical)Interpretation
DSC Melting Point (Tm) 145 - 155 °CSharp endotherm; indicates melting of a crystalline solid.
DSC Decomposition (Tdecomp) Onset > 180 °CSharp exotherm; indicates energetic decomposition. CRITICAL
TGA Onset Temp (Tonset) ~175 °CStart of significant mass loss; confirms decomposition.
TGA Mass Loss Step 1 175 - 250 °CCorresponds to the initial fragmentation of the molecule.
TGA Residual Mass < 5% at 400 °CIndicates nearly complete decomposition into volatile products.
Table 1: Example data interpretation from DSC and TGA analysis.
Problem 2: I am observing significant batch-to-batch variability in the melting point and thermal stability of my compound.

This issue strongly suggests the presence of different crystal polymorphs or solvates.[24] Polymorphs can have different crystal lattice energies, which directly affects their physical properties, including melting point and thermal stability.[10][16]

A simple heat-cool-heat experiment with DSC can often reveal the presence of multiple crystalline forms.[11]

  • Instrument Calibration: Calibrate as per Protocol 2.1.

  • Sample Preparation: Prepare a 2-5 mg sample in a hermetically sealed aluminum pan to prevent sublimation or evaporation of any potential solvates.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Segment 1 (First Heat): Ramp from 30 °C to a temperature ~10-15 °C above the final melting point (e.g., 170 °C) at 10 °C/min. This reveals the thermal behavior of the initial form.

      • Segment 2 (Cool): Cool the sample from 170 °C back down to 30 °C at a controlled rate (e.g., 20 °C/min).

      • Segment 3 (Second Heat): Ramp from 30 °C back to 350 °C at 10 °C/min. This reveals the behavior of the form that crystallizes from the melt.

  • Data Analysis:

    • Compare Heat 1 and Heat 2:

      • If the melting endotherms are identical, it is likely a single, stable polymorph.

      • If the second heating scan shows a different melting point or new exothermic crystallization peaks, it confirms the existence of multiple polymorphs. The form crystallizing from the melt may be different from the original solid.

    • Ostwald's Rule of Stages: Often, a less stable polymorph will melt at a lower temperature, recrystallize into a more stable form (an exothermic event), and then melt again at a higher temperature, all within the first heating scan.[10]

Problem 3: How do I conduct a preliminary assessment of the compound's intrinsic stability to predict its long-term behavior?

A forced degradation or "stress testing" study is an essential part of pharmaceutical development designed to identify likely degradation products and pathways.[7][9] It helps establish the inherent stability of the molecule.[25]

This protocol follows the principles outlined in ICH guideline Q1A(R2).[14][26] The goal is to achieve 5-20% degradation to ensure that analytical methods are stability-indicating without degrading the sample to an extent where the primary degradation products cannot be distinguished from secondary ones.[26]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound into several clear glass vials.

    • Prepare a "time zero" control sample by dissolving an equivalent amount in a suitable solvent (e.g., Acetonitrile/Water) for immediate HPLC analysis.

  • Stress Conditions:

    • Place the solid sample vials in a calibrated stability oven at an elevated temperature. A good starting point is 80 °C.[14]

    • Simultaneously, prepare a solution of the compound (~1 mg/mL) in a neutral solvent (e.g., 50:50 Acetonitrile:Water) and place it in the same oven to assess stability in solution.

  • Time Points: Pull samples at predetermined intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, dissolve the solid sample (if applicable) and analyze all samples by a validated stability-indicating RP-HPLC-UV method.

    • Calculate the percent degradation by comparing the area of the main peak to the time-zero control. Monitor for the formation and growth of impurity peaks.

  • Evaluation:

    • If degradation is too rapid (>20% in 24h), repeat the study at a lower temperature (e.g., 60 °C).

    • If degradation is too slow (<5% after 1 week), repeat at a higher temperature or introduce humidity (e.g., 75% RH).[14]

Nitroaromatic compounds can decompose via several mechanisms. A plausible pathway for this molecule involves the homolytic cleavage of the C-NO2 bond, which is often the weakest bond.[2]

G A 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one B 3,5-Dimethyl-4-nitrophenyl Radical + Pyrrolidinone Radical A->B Δ (Heat) C-N Bond Cleavage C NO2 Radical B->C Fragmentation D Further Decomposition Products (e.g., phenols, tars) B->D Recombination/ Polymerization

Caption: A potential initial step in the thermal decomposition pathway.

References

  • Mikulčić, V., & Runje, M. (n.d.). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

  • Rastogi, S., et al. (2009). Influence of Crystal Polymorphism on the Three-Phase Structure and on the Thermal Properties of Isotactic Poly(1-butene). Macromolecules. [Link]

  • Ravi, P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Di Lorenzo, M. L., & Androsch, R. (2018). Crystal polymorphism of poly(L-lactic acid) and its influence on thermal properties. Polymer. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Klapötke, T. M., et al. (2017). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. [Link]

  • Grewer, T., & Klais, O. (1988). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Waterman, K. C., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. [Link]

  • Blessy, M., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Thakuria, R., et al. (2019). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design. [Link]

  • Mettler-Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. [Link]

  • Fytianos, K., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Sharma, G., & Kumar, A. (2019). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI. [Link]

  • Zhang, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • NETZSCH. (n.d.). Thermogravimetric Analysis – TGA. [Link]

  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. [Link]

  • Li, H. (2018). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Academia.edu. [Link]

  • Carloni, P., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]

  • Thompson, S. (2020). Solid State Stability. VxP Pharma. [Link]

  • Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. [Link]

  • Lewis, E. A., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Snee, T. J. (2003). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE. [Link]

  • Ağar, A. A., et al. (2011). Thermal behaviors of N-pyrrolidine-N′-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes in. AKJournals. [Link]

  • Cin, G. T., et al. (n.d.). Thermogravimetric analysis (TGA) curves of the synthesized materials at... ResearchGate. [Link]

  • Cadenas, G., et al. (2002). Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. ResearchGate. [Link]

  • ScienceOpen. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Castro, E. A., et al. (2004). Kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates. PubMed. [Link]

  • Adeleke, J., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • Zhang, C., et al. (2018). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. MDPI. [Link]

  • Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]

  • Fischer, N., et al. (2014). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. ResearchGate. [Link]

Sources

Resolving solubility issues of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

User Issue: Difficulty dissolving 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (subsequently referred to as DMNP-P2O ) in aqueous media for biological assays or animal dosing.

Compound Analysis:

  • Core Structure: N-arylpyrrolidin-2-one (gamma-lactam).

  • Substituents: 3,5-dimethyl and 4-nitro groups on the phenyl ring.

  • Physicochemical Phenotype: "Brick Dust" Molecule.

    • Lipophilicity: High (Estimated LogP ~2.8–3.5).

    • Crystal Lattice Energy: High. The symmetry provided by the 3,5-dimethyl groups and the dipole-dipole interactions of the nitro/lactam moieties create a stable crystal lattice that resists dissolution.

    • Ionization: Neutral. The lactam nitrogen is non-basic (lone pair delocalized into carbonyl). The nitro group is non-ionizable. pH adjustment will NOT improve solubility.

Strategic Recommendation: Do not attempt simple aqueous dissolution. You must disrupt the crystal lattice using cosolvency (thermodynamic solubility) or micellar encapsulation (kinetic stability).

Troubleshooting Decision Matrix

Before selecting a protocol, determine your end-point application.

Solubility_Decision_Tree Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Check Is DMSO tolerated? (<0.5%) InVitro->DMSO_Check Route Route of Admin? InVivo->Route Stock_Prep Protocol A: DMSO Stock + Serial Dilution DMSO_Check->Stock_Prep Yes CD_Screen Protocol C: Cyclodextrin (HP-β-CD) DMSO_Check->CD_Screen No (Sensitive Cells) IV IV (Intravenous) Route->IV Preferred Route->IV Alternative Oral PO (Oral Gavage) Route->Oral Solution Route->Oral High Dose IV->CD_Screen Preferred Cosolvent Protocol B: Cosolvent Mix (PEG400/Ethanol/Saline) IV->Cosolvent Alternative Oral->Cosolvent Solution Suspension Protocol D: Nanosuspension (Tween 80/MC) Oral->Suspension High Dose

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Solubilization Protocols

Protocol A: The "Golden Triangle" Stock (In Vitro)

Best for: High-throughput screening, enzymatic assays.

Mechanism: DMSO disrupts the crystal lattice; rapid dilution into buffer maintains a supersaturated state long enough for assay readout.

  • Weigh: 10 mg of DMNP-P2O.

  • Dissolve: Add 1.0 mL of 100% DMSO (anhydrous).

    • Note: If dissolution is slow, sonicate at 40°C for 5 minutes. The lactam ring is stable at this temperature.

  • Concentration: This yields a 10 mg/mL (approx. 30-40 mM) stock.

  • Assay Dilution:

    • Pre-fill wells with buffer.

    • Spike DMSO stock directly into buffer while vortexing/shaking.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitation.

Protocol B: The "Triple-Solvent" System (In Vivo PK/PD)

Best for: IV or IP administration where DMSO load must be minimized.

Formulation: 10% Ethanol / 40% PEG 400 / 50% Saline.

StepActionTechnical Rationale
1 Dissolve DMNP-P2O in Ethanol (absolute) .Ethanol acts as the primary solvent to break the lattice energy.
2 Add PEG 400 and vortex.PEG 400 serves as a "bridge solvent," preventing precipitation when water is added.
3 Slowly add Saline (0.9%) dropwise while vortexing.Gradual addition prevents local regions of high water content that trigger nucleation.
4 Check: If turbid, add Tween 80 (5% w/v).Surfactant stabilizes the interface of any micro-precipitates.
Protocol C: Cyclodextrin Complexation (Biorelevant)

Best for: Toxicity studies, sensitive cell lines, and maximizing stability.

Mechanism: The hydrophobic phenyl-pyrrolidinone core enters the hydrophobic cavity of the cyclodextrin, shielding it from water.

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water.

  • Addition: Add excess DMNP-P2O powder to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

    • Expectation: This method typically achieves 1–5 mg/mL for this class of compounds [1].

Frequently Asked Questions (Technical)

Q1: Why can't I just use acid or base to dissolve it?

A: Because DMNP-P2O is non-ionizable in the physiological range.

  • The Lactam Mistake: Users often assume the nitrogen in the pyrrolidinone ring is basic. It is not. The lone pair electrons are involved in resonance with the carbonyl oxygen (amide resonance), making the pKa < 0. Protonation would require concentrated sulfuric acid.

  • The Nitro Group: This is electron-withdrawing but does not provide an acidic proton.

  • Result: Adjusting pH to 2 or 10 will increase ionic strength (salting out) without ionizing the drug, actually decreasing solubility.

Q2: The solution precipitates after 2 hours. How do I fix this?

A: You are witnessing "Ostwald Ripening" or the collapse of a supersaturated state.

  • Immediate Fix: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP K30 at 0.1% - 0.5% (w/v) can inhibit nucleation.

  • Root Cause: Your cosolvent ratio (e.g., DMSO/Water) might be in the "metastable zone." Increase the percentage of the organic cosolvent (PEG/Ethanol) or switch to Protocol C (Cyclodextrins), which is thermodynamically stable.

Q3: Can I use N-Methyl-2-pyrrolidone (NMP)?

A: Yes, with caution.

  • Efficacy: NMP is structurally homologous to the pyrrolidinone ring of your compound. It acts via a dual mechanism: cosolvency and π-stacking complexation [2]. It is likely the most effective solvent for this specific molecule.

  • Safety Warning: NMP has significant reproductive toxicity.

    • In Vitro: Safe to use if diluted >1000x.

    • In Vivo: Limit NMP to <10% of the final formulation volume to avoid vehicle-induced toxicity masking your drug's effects.

Q4: My compound looks like "brick dust" and floats. What is happening?

A: This is a wetting issue. The high lipophilicity and air trapped on the crystal surface prevent water contact.

  • Solution: "Wet" the powder with a tiny amount of Tween 80 or Glycerol before adding your bulk buffer. This lowers the contact angle and allows the solvent to access the crystal surface.

Mechanistic Visualization

The following diagram illustrates why NMP and Cyclodextrins are the preferred solubilizers for this specific N-arylpyrrolidinone structure.

Solubilization_Mechanism cluster_0 Mechanism 1: Homologous Stacking (NMP) cluster_1 Mechanism 2: Inclusion Complex (Cyclodextrin) Drug DMNP-P2O (Hydrophobic/Neutral) Stack π-π Stacking & Dipole Alignment Drug->Stack Cavity Hydrophobic Cavity Capture Drug->Cavity NMP N-Methyl Pyrrolidone (Solvent) NMP->Stack Interacts with Result1 Solubilized Complex Stack->Result1 CD HP-β-Cyclodextrin (Host) CD->Cavity Encapsulates Result2 Water Soluble Inclusion Complex Cavity->Result2

Figure 2: Dual mechanistic pathways for solubilizing N-arylpyrrolidinones. NMP utilizes structural homology for stacking, while Cyclodextrins utilize hydrophobic encapsulation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008).[1] Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Guide to 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and materials science. By comparing its expected fragmentation with that of structurally similar alternatives, we provide a framework for its identification and characterization.

The fragmentation of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is anticipated to be a composite of the characteristic pathways of its constituent moieties: the N-aryl pyrrolidinone and the substituted nitrophenyl ring. The presence of an even number of nitrogen atoms suggests that the molecular ion peak will have an even nominal mass.

Proposed Experimental Methodology

To obtain a detailed fragmentation pattern, a standard approach using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is recommended. The hard ionization nature of EI (typically at 70 eV) ensures extensive and reproducible fragmentation, which is invaluable for structural elucidation.

GC-MS Protocol:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), hold for 1 minute, then ramp up to 280°C at 10°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

This protocol is designed to ensure good chromatographic separation and to generate a rich, reproducible mass spectrum. The choice of EI is deliberate; while softer ionization techniques like electrospray ionization (ESI) are excellent for determining the molecular ion, they often provide limited fragmentation for structural confirmation of small molecules unless tandem MS (MS/MS) is employed.[1]

Predicted Fragmentation Analysis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

The fragmentation of the title compound is expected to be initiated by several key cleavages, primarily driven by the nitro group, the amide functionality, and the aromatic ring.

Molecular Ion (M •+): The molecular ion is predicted to be observed at m/z 234.

Key Fragmentation Pathways:

  • Loss of Nitro Group (NO₂): Aromatic nitro compounds characteristically lose the nitro group as a radical (•NO₂, 46 Da).[2][3] This would result in a significant fragment at m/z 188.

  • Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics is the loss of a neutral nitric oxide molecule (NO, 30 Da), often after rearrangement, leading to a fragment at m/z 204.[3][4]

  • Pyrrolidinone Ring Fragmentation: The pyrrolidinone ring can undergo several cleavages.

    • Alpha-cleavage to the carbonyl group: Loss of a CO molecule (28 Da) from the pyrrolidinone ring is a common fragmentation for lactams. This could occur from various intermediates.

    • Cleavage of the N-Aryl Bond: The bond between the pyrrolidinone nitrogen and the phenyl ring can cleave, leading to ions corresponding to the substituted phenyl ring or the pyrrolidinone moiety.

  • Benzylic Cleavage: The methyl groups on the aromatic ring provide sites for benzylic cleavage. Loss of a hydrogen radical (H•) to form a stable benzylic cation is possible, leading to an [M-1]⁺ ion at m/z 233.

The interplay of these pathways will define the mass spectrum. Below is a diagram illustrating the most probable fragmentation routes.

G M 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one m/z 234 (M•+) F1 [M - NO₂]⁺ m/z 188 M->F1 - •NO₂ F2 [M - NO]⁺ m/z 204 M->F2 - NO F3 [M - H]⁺ m/z 233 M->F3 - •H F4 [C₈H₈NO]⁺ m/z 148 M->F4 N-Aryl Cleavage F6 Pyrrolidinone fragment m/z 84 M->F6 N-Aryl Cleavage F5 [C₉H₁₀N]⁺ m/z 132 F1->F5 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.

Comparative Fragmentation Analysis

To illustrate how mass spectrometry can distinguish the target compound from similar structures, we will compare its predicted fragmentation with that of a structural isomer and a simpler analog.

Comparison with a Positional Isomer: 1-(2,6-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

A positional isomer, such as 1-(2,6-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, would have the same molecular weight (234 Da) and would exhibit many of the same primary fragmentations (e.g., loss of NO₂ and NO). However, the presence of the two methyl groups ortho to the pyrrolidinone substituent would likely introduce steric hindrance. This can influence the fragmentation pathways in a few ways:

  • Ortho Effect: While classic "ortho effects" often involve interaction with the nitro group, steric hindrance from the ortho-methyl groups could favor cleavage of the N-aryl bond, potentially leading to a more abundant ion for the dimethylnitrophenyl cation (m/z 164) or the pyrrolidinone cation (m/z 85) compared to the target compound. Studies on substituted nitroaromatics have shown that the position of substituents can significantly alter fragment ion intensities.[5][6]

  • Suppression of Rearrangements: Certain rearrangement reactions that might occur in the 3,5-dimethyl isomer could be suppressed due to the steric crowding around the N-aryl bond in the 2,6-dimethyl isomer.

Comparison with a Simpler Analog: 1-(4-Nitrophenyl)piperidine

While not a pyrrolidinone, the mass spectrum of 1-(4-nitrophenyl)piperidine is available in the NIST database and serves as a useful comparison for the fragmentation of an N-aryl heterocyclic system with a p-nitro group.[7] Its spectrum shows a strong molecular ion at m/z 206 and a base peak at m/z 205, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This indicates the high stability of the resulting cation. Significant fragments are also observed for the loss of the nitro group. The fragmentation of the piperidine ring is also evident. By analogy, we can expect our target molecule to also show a significant [M-H]⁺ peak. However, the presence of the carbonyl group in the pyrrolidinone ring introduces additional fragmentation pathways not seen for the piperidine analog, such as the loss of CO.

Summary of Predicted Fragments

The following table summarizes the expected major fragments for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one and their proposed origins.

m/zProposed FormulaProposed Fragmentation Pathway
234C₁₂H₁₄N₂O₃Molecular Ion (M•+)
233C₁₂H₁₃N₂O₃[M - H]⁺ (Loss of H from a methyl group)
204C₁₂H₁₄N₂O₂[M - NO]⁺ (Loss of nitric oxide)
188C₁₂H₁₄N₂O[M - NO₂]⁺ (Loss of nitro group)
160C₁₂H₁₄N[M - NO₂ - CO]⁺ (Subsequent loss of CO)
148C₈H₈NODimethyl-nitrophenyl fragment
84C₄H₆NOPyrrolidin-2-one fragment after N-Aryl cleavage

Conclusion

The mass spectral fragmentation of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is predicted to be rich in structural information, guided by the characteristic behavior of its aromatic nitro and N-aryl lactam functionalities. Key diagnostic fragments are expected to arise from the losses of NO and NO₂, as well as cleavages within the pyrrolidinone ring. Comparative analysis with isomeric and analogous structures demonstrates that while sharing common fragmentation pathways, subtle differences in the mass spectra, driven by substituent effects, can allow for their differentiation. Experimental verification is essential to confirm these predicted pathways and to establish a definitive fragmentation fingerprint for this compound, which will be invaluable for its future analysis in complex matrices.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available from: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Available from: [Link]

  • Egsgaard, H., & Carlsen, L. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(5), 753-760. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)pyrrolidine. Available from: [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Available from: [Link]

  • Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. Available from: [Link]

  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. In NIST Chemistry WebBook. Available from: [Link]

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A Comparative Analysis of the Reactivity of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

Nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of paramount importance for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one with other relevant nitro-pyrrolidinones. By understanding the electronic and steric factors that govern these reactions, researchers can make more informed decisions in the design and optimization of synthetic routes.

The core of SNAr reactions lies in the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2][3] The presence of electron-withdrawing groups, such as the nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[4] This guide will delve into the nuanced interplay of substituent effects on the reactivity of the title compound and its analogs.

The Decisive Role of Electronic and Steric Effects in Reactivity

The reactivity of nitrophenylpyrrolidinones in SNAr reactions is primarily dictated by two key factors:

  • Electronic Effects: The nitro group is a potent electron-withdrawing group, both inductively and through resonance.[5][6] This withdrawal of electron density from the aromatic ring makes it more electrophilic and thus more susceptible to attack by nucleophiles.[4] The more electron-withdrawing groups present on the ring, the faster the reaction is expected to be. For instance, a dinitrophenyl derivative will generally be more reactive than a mononitrophenyl derivative.[2]

  • Steric Effects: The spatial arrangement of substituents around the reaction center can significantly influence the rate of reaction.[7] Bulky groups ortho to the site of nucleophilic attack can hinder the approach of the nucleophile, a phenomenon known as steric hindrance.[8][9] This can lead to a decrease in the reaction rate.

Comparative Reactivity Analysis: A Hypothetical Study

To illustrate the principles discussed above, we will analyze a hypothetical comparative study of the reactivity of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (Compound A) with two other nitro-pyrrolidinones: 1-(4-nitrophenyl)pyrrolidin-2-one (Compound B) and 1-(2,4-dinitrophenyl)pyrrolidin-2-one (Compound C). The reaction under consideration is the SNAr reaction with a common nucleophile, such as piperidine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the reaction rates of these compounds.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Compound A, B, or C in DMSO C Mix reactants at constant temperature A->C B Piperidine in DMSO B->C D Withdraw aliquots at timed intervals C->D t = 0, 5, 10, 15, 30 min E Quench reaction D->E F Analyze by HPLC E->F G Plot [Product] vs. Time F->G H Determine initial rate G->H I Compare rates H->I

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol

Objective: To determine the relative rates of reaction of Compounds A, B, and C with piperidine via SNAr.

Materials:

  • 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (Compound A)

  • 1-(4-nitrophenyl)pyrrolidin-2-one (Compound B)

  • 1-(2,4-dinitrophenyl)pyrrolidin-2-one (Compound C)

  • Piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of Compound A, Compound B, and Compound C in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Initiation:

    • For each compound, in a thermostated reaction vessel at 25°C, mix 1.0 mL of the respective nitrophenylpyrrolidinone stock solution with 1.0 mL of the piperidine stock solution. This will result in initial concentrations of 0.05 M for the nitro-pyrrolidinone and 0.5 M for piperidine.

  • Reaction Monitoring:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of a suitable quenching solution (e.g., 0.1 M HCl in acetonitrile/water).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the product formed over time. A suitable method would employ a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • Data Analysis:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial rate of reaction for each compound from the initial slope of the concentration-time curve.

Expected Results and Discussion

The following table summarizes the expected trend in reactivity based on the structural differences between the three compounds.

CompoundStructureKey FeaturesExpected Relative Rate
A 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-oneOne nitro group, two ortho-methyl groupsSlowest
B 1-(4-nitrophenyl)pyrrolidin-2-oneOne nitro group, no ortho substituentsIntermediate
C 1-(2,4-dinitrophenyl)pyrrolidin-2-oneTwo nitro groups, one ortho-nitro groupFastest

Analysis:

  • Compound C vs. Compound B: Compound C is expected to be significantly more reactive than Compound B. This is due to the presence of a second nitro group on the aromatic ring, which further increases its electrophilicity.[2] The additional nitro group at the ortho position provides strong resonance stabilization to the negatively charged Meisenheimer intermediate formed during the reaction.[2]

  • Compound B vs. Compound A: Compound B is expected to be more reactive than Compound A. While both compounds have a single nitro group, Compound A possesses two methyl groups ortho to the site of nucleophilic attack. These bulky methyl groups create steric hindrance, impeding the approach of the piperidine nucleophile to the aromatic ring.[8][10] This steric clash increases the activation energy of the reaction, thereby slowing it down.

Mechanistic Considerations

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12] The addition of the nucleophile is typically the rate-determining step.[11]

The following diagram illustrates the proposed mechanism and the influence of substituents on the stability of the Meisenheimer intermediate.

G cluster_A Compound A (Steric Hindrance) cluster_B Compound B (Reference) cluster_C Compound C (Electronic Activation) Reactant_A 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one + Piperidine Intermediate_A Meisenheimer Complex (Sterically Hindered) Reactant_A->Intermediate_A Slow Product_A Product Intermediate_A->Product_A Fast Reactant_B 1-(4-nitrophenyl)pyrrolidin-2-one + Piperidine Intermediate_B Meisenheimer Complex Reactant_B->Intermediate_B Product_B Product Intermediate_B->Product_B Fast Reactant_C 1-(2,4-dinitrophenyl)pyrrolidin-2-one + Piperidine Intermediate_C Meisenheimer Complex (Highly Stabilized) Reactant_C->Intermediate_C Fast Product_C Product Intermediate_C->Product_C Fast

Caption: Influence of substituents on reaction rate.

The stability of the Meisenheimer complex is a key determinant of the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions, delocalize the negative charge of the intermediate, thereby stabilizing it and accelerating the reaction. Conversely, steric hindrance from bulky ortho substituents destabilizes the transition state leading to the Meisenheimer complex, thus slowing down the reaction.

Conclusion

The reactivity of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one in nucleophilic aromatic substitution is significantly influenced by the presence of the two ortho-methyl groups, which impose considerable steric hindrance. This leads to a lower reactivity compared to its non-methylated analog, 1-(4-nitrophenyl)pyrrolidin-2-one. Conversely, the introduction of a second electron-withdrawing nitro group, as in 1-(2,4-dinitrophenyl)pyrrolidin-2-one, dramatically enhances the reactivity.

For drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic strategies. By carefully considering the electronic and steric properties of the substituents on the aromatic ring, researchers can modulate the reactivity of these important synthetic intermediates to achieve desired outcomes in a more efficient and predictable manner.

References

  • Royal Society of Chemistry. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • PMC. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

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Chromatographic separation of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (Target Product) from its primary starting material, 4-Nitro-3,5-dimethylaniline (Starting Material - SM).

This guide compares three distinct separation strategies: Standard Reverse Phase (C18) , Pi-Selective Reverse Phase (Biphenyl/Phenyl-Hexyl) , and Normal Phase (Silica) .

Executive Summary & Compound Profile

The synthesis of N-arylpyrrolidinones typically involves the cyclization of an aniline derivative with a butyrolactone or activated butyric acid derivative. In this specific case, the electron-withdrawing nitro group on the aniline reduces nucleophilicity, often leading to incomplete conversion. Consequently, the final crude mixture frequently contains significant unreacted 4-Nitro-3,5-dimethylaniline .

Separating the target lactam from the aniline precursor is critical for downstream applications (e.g., reduction to the diamine for API synthesis). While both compounds are hydrophobic, the presence of the nitro group and the distinct hydrogen-bonding capabilities of the amine (SM) vs. the amide (Product) drive the separation strategy.

Compound Properties
PropertyStarting Material (SM)Target Product
Name 4-Nitro-3,5-dimethylaniline1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Structure Ar-NH₂ (Primary Amine)Ar-N-C=O[1] (Cyclic Amide/Lactam)
Polarity Higher (H-bond donor/acceptor)Lower (H-bond acceptor only)
pKa (approx) ~1.0 (Very weak base due to -NO₂)Neutral
LogP (est) ~1.9~2.4

Comparative Method Analysis

The following table summarizes the performance of three common chromatographic approaches. Data is derived from representative separations of nitro-aromatic lactams [1, 2].[2]

Performance Comparison Table
FeatureMethod A: Standard RP (C18) Method B: Pi-Selective RP (Biphenyl) Method C: Normal Phase (Silica)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Adsorption / H-Bonding
Selectivity (

)
Moderate (1.2 - 1.5)High (1.8 - 2.2) High (Dependent on Mobile Phase)
Resolution (

)
> 2.0> 4.5 > 3.0
Peak Shape (SM) Potential tailing (silanol interaction)ExcellentGood
Elution Order SM

Product
SM

Product
Product

SM
Application QC / General Purity CheckTrace Impurity Quantitation Preparative / Bulk Purification
Detailed Analysis
Method A: Standard Reverse Phase (C18)

The C18 column relies solely on hydrophobicity. Since the target product is more lipophilic (LogP ~2.4) than the aniline starting material (LogP ~1.9), it elutes later.

  • Pros: Universally available; robust.

  • Cons: The nitro-aniline can exhibit tailing due to residual silanol interactions if the pH is not controlled. Resolution may be compromised if des-nitro or isomer impurities are present.

Method B: Pi-Selective Reverse Phase (Biphenyl or Phenyl-Hexyl)

This is the recommended analytical method . The nitro group and the aromatic ring on both compounds interact strongly with the biphenyl stationary phase via


 stacking.
  • Mechanism: The "electron-deficient" nitro-aromatic ring of the target interacts differently than the aniline. The biphenyl phase often provides enhanced retention for nitro-aromatics, increasing the separation window.

  • Validation: Studies on similar N-arylpyrrolidinones demonstrate that mixed-mode or phenyl-based columns provide superior peak symmetry for nitro-aniline derivatives compared to C18 [3].

Method C: Normal Phase (Silica)

Ideal for preparative isolation .

  • Mechanism: The aniline SM, having a free -NH2 group, is significantly more polar and interacts more strongly with the silica surface than the "capped" amide nitrogen of the product.

  • Result: The Product elutes first (high Rf), while the SM is retained (low Rf), allowing for easy flash chromatography purification [4].

Recommended Experimental Protocols

Protocol 1: Analytical Quantitation (High Precision)

Objective: Quantify unreacted starting material and purity of the final product.

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 4.6 x 150 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear Gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 380 nm (specific for nitro-aniline yellow color).

  • Temperature: 40°C.

Why this works: The formic acid suppresses ionization of any trace basic impurities, ensuring sharp peaks. The gradient starts low to retain the polar aniline, then ramps up to elute the hydrophobic lactam.

Protocol 2: Preparative Isolation (Bulk Cleanup)

Objective: Isolate >500mg of product from crude reaction mixture.

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Solvent System: Hexane : Ethyl Acetate (Gradient from 80:20 to 50:50).

  • Procedure:

    • Dissolve crude solid in minimum Dichloromethane (DCM).

    • Load onto silica cartridge.

    • Elute with 20% EtOAc/Hexane.

    • Observation: The Target Product (Lactam) will elute early (Rf ~0.5 in 40% EtOAc). The yellow band of the unreacted Nitroaniline will elute significantly later (Rf ~0.2 in 40% EtOAc) [5].

    • Collect fractions corresponding to the first major UV-active spot.

Visualizing the Workflow

The following diagram illustrates the purification decision logic and the mechanistic pathways for the separation.

SeparationWorkflow Start Crude Reaction Mixture (Target Lactam + Nitroaniline SM) Decision Select Purification Goal Start->Decision PrepPath Bulk Isolation (>100 mg) Decision->PrepPath High Scale AnalPath Purity Check / QC (<1 mg) Decision->AnalPath Analytical MethodC Method C: Normal Phase (Silica Flash) PrepPath->MethodC MethodB Method B: Pi-Selective HPLC (Biphenyl Column) AnalPath->MethodB MechanismC Mechanism: H-Bonding Adsorption (SM Retained strongly) MethodC->MechanismC ResultC Product Elutes FIRST (High Rf) MethodC->ResultC MechanismB Mechanism: Pi-Pi Stacking + Hydrophobicity (Enhanced Selectivity) MethodB->MechanismB ResultB Product Elutes SECOND (High Resolution) MethodB->ResultB

Caption: Decision matrix for selecting the optimal chromatographic method based on scale and mechanistic requirements.

References

  • Sielc Technologies. "Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]

  • Bermudez, J. H., et al. "Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis." Universitas Scientiarum, vol. 16, no.[3] 2, 2011, pp. 160-167.[3] Available at: [Link]

  • Scribd. "TLC Separation of Nitroanilines." Chromatography Lab Reports. Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene." Asian Pubs. Available at: [Link]

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